molecular formula C14H9NO2 B6375551 2-Cyano-4-(3-formylphenyl)phenol CAS No. 1261888-97-4

2-Cyano-4-(3-formylphenyl)phenol

Cat. No.: B6375551
CAS No.: 1261888-97-4
M. Wt: 223.23 g/mol
InChI Key: GIGSNENIIJXHLG-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-formylphenyl)phenol is an organic compound with the molecular formula C14H9NO2 It is characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-(3-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . The process is efficient, with high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-(3-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Cyano-4-(3-carboxyphenyl)phenol.

    Reduction: 2-Amino-4-(3-formylphenyl)phenol.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Cyano-4-(3-formylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-formylphenyl)phenol involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Cyano-5-(3-formylphenyl)phenol
  • 2-Cyano-4-(4-formylphenyl)phenol

Comparison: 2-Cyano-4-(3-formylphenyl)phenol is unique due to the specific positioning of the cyano and formyl groups on the biphenyl structure.

Properties

IUPAC Name

5-(3-formylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-13-7-12(4-5-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSNENIIJXHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684642
Record name 3'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-97-4
Record name 3'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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